molecular formula C16H23Cl2N3O3S B11131475 N-[(3,4-dichlorophenyl)methyl]-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide

N-[(3,4-dichlorophenyl)methyl]-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide

Cat. No.: B11131475
M. Wt: 408.3 g/mol
InChI Key: NTSFVXHLRSCNFX-UHFFFAOYSA-N
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Description

N-[(3,4-dichlorophenyl)methyl]-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide is a complex organic compound characterized by the presence of dichlorophenyl, piperazine, and methanesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dichlorophenyl)methyl]-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide typically involves multiple steps. One common route starts with the reaction of 3,4-dichlorobenzyl chloride with piperazine to form an intermediate. This intermediate is then reacted with ethyl chloroformate to introduce the ethyl group. Finally, the resulting compound is treated with methanesulfonyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dichlorophenyl)methyl]-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(3,4-dichlorophenyl)methyl]-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-dichlorophenyl)methyl]-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H23Cl2N3O3S

Molecular Weight

408.3 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide

InChI

InChI=1S/C16H23Cl2N3O3S/c1-3-19-6-8-20(9-7-19)16(22)12-21(25(2,23)24)11-13-4-5-14(17)15(18)10-13/h4-5,10H,3,6-9,11-12H2,1-2H3

InChI Key

NTSFVXHLRSCNFX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C

Origin of Product

United States

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